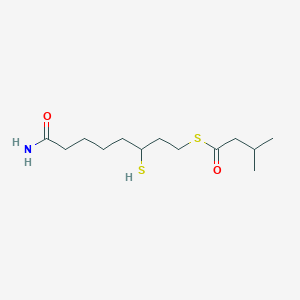

S-(3-Methylbutanoyl)-dihydrolipoamide-E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

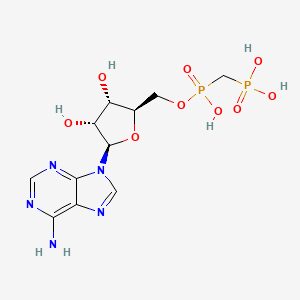

S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. S-(3-Methylbutanoyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(3-Methylbutanoyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(3-methylbutanoyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(3-Methylbutanoyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide; which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, S-(3-methylbutanoyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(3-Methylbutanoyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.

S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.

Aplicaciones Científicas De Investigación

Metabolic Biomarker in Sepsis

S-(3-Methylbutanoyl)-dihydrolipoamide-E has been identified as a significant metabolic biomarker in sepsis. A study by Su et al. (2014) demonstrated its increased levels in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS). This finding suggests its potential in differentiating sepsis from SIRS and assessing its severity.

Enzymatic Catalysis and Regulation

S-(3-Methylbutanoyl)-dihydrolipoamide-E plays a role in enzymatic catalysis and regulation within the body. Moxley et al. (2014) in their study titled "A pH-dependent kinetic model of dihydrolipoamide dehydrogenase from multiple organisms" Moxley, Beard, & Bazil (2014) discuss the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E in the pyruvate dehydrogenase complex, emphasizing its importance in primary metabolism regulation.

Structural and Functional Analysis

The structural and functional analysis of proteins interacting with S-(3-Methylbutanoyl)-dihydrolipoamide-E has been a focus of research. Harris et al. (1997) studied the dihydrolipoamide dehydrogenase-binding protein (E3BP), required for anchoring dihydrolipoamide dehydrogenase (E3) to the core of the pyruvate dehydrogenase complex Harris, Bowker-Kinley, Wu, Jeng, & Popov (1997). Understanding this interaction is crucial for insights into metabolic processes.

Cellular Differentiation and Metabolic Activities

Carothers, Pons, and Patel (1988) explored the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E, during the differentiation of 3T3-L1 cells, observing an increase in E3 activity in differentiated adipocytes Carothers, Pons, & Patel (1988). This study highlights its role in cellular differentiation and metabolic activities.

Propiedades

Nombre del producto |

S-(3-Methylbutanoyl)-dihydrolipoamide-E |

|---|---|

Fórmula molecular |

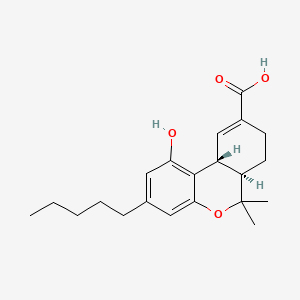

C13H25NO2S2 |

Peso molecular |

291.5 g/mol |

Nombre IUPAC |

S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate |

InChI |

InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |

Clave InChI |

KMUSXGCRMMQDBP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(=O)SCCC(CCCCC(=O)N)S |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

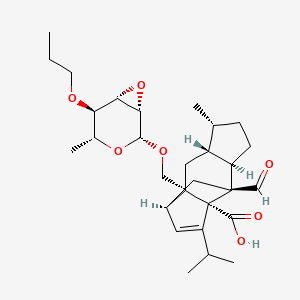

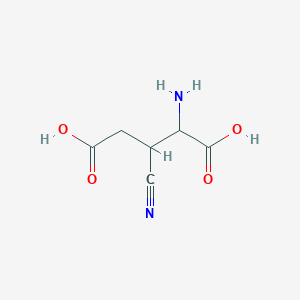

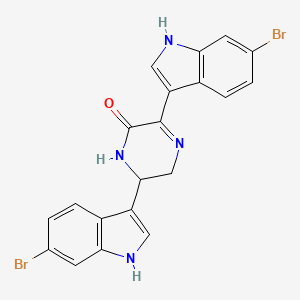

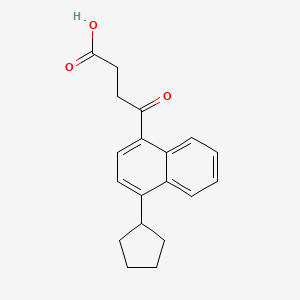

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)